

A Comparative Analysis of Amiridin and Tacrine for Acetylcholinesterase Inhibition

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Compound of Interest

Compound Name: *Amiridin*

Cat. No.: *B1672103*

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This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory properties of two compounds: **Amiridin** and Tacrine. Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, serves as a benchmark for comparison. **Amiridin**, a structurally related compound, has also been investigated for its potential in treating neurological disorders. This analysis is supported by experimental data on their inhibitory potency, mechanism of action, and includes a detailed experimental protocol for assessing AChE inhibition.

Quantitative Comparison of Inhibitory Activity

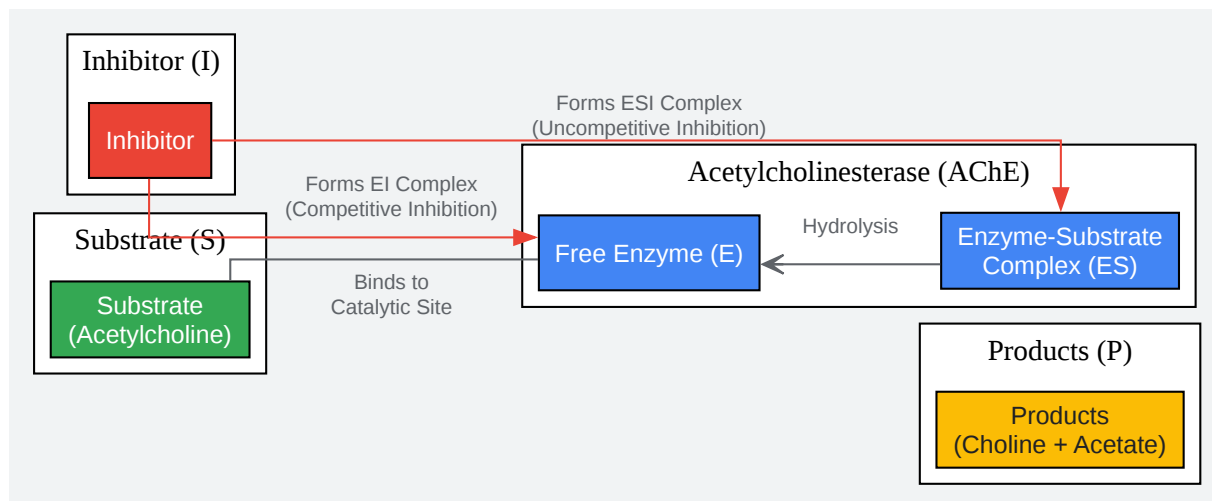
The inhibitory potency of **Amiridin** and Tacrine against cholinesterases is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) and the inhibitor dissociation constant (K_i) are key parameters used to quantify this activity. The data presented below has been compiled from various studies. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate concentration used.

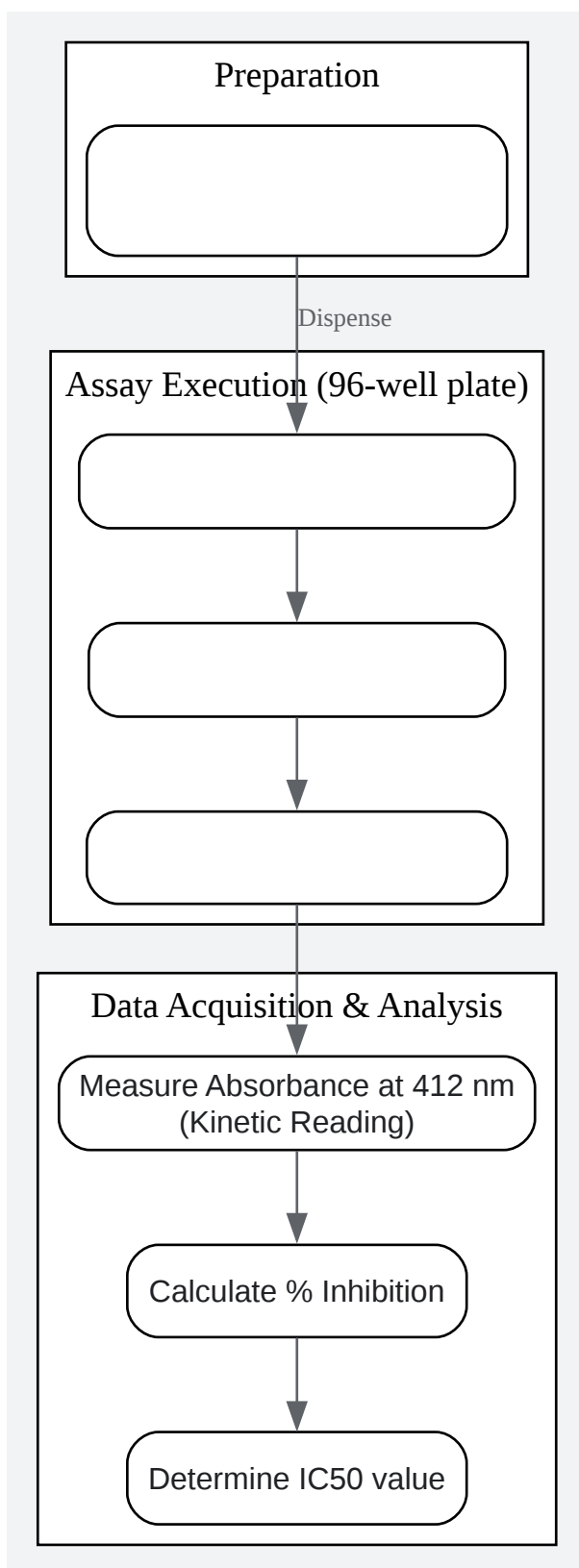
Parameter	Amiridin	Tacrine	Enzyme Source	Reference
AChE IC50	-	31 nM	Snake Venom	[1][2]
77 nM	Not Specified	[3]		
109 nM	Not Specified			
BChE IC50	180 nM	25.6 nM	Human Serum	[2][4]
80 nM	Not Specified	[4]		
AChE Ki	-	13 nM	Snake Venom	
BChE Ki	-	12 nM	Human Serum	[1]
Type of Inhibition	Mixed-type (derivatives)	Mixed-type	Not Specified	[5][6][7]

Note: Data for the parent **Amiridin** compound is limited in the reviewed literature, with more focus on its derivatives. One study on bis-**amiridine** derivatives noted they were more potent than the parent compound[6][8]. A recent 2024 preprint reported an IC50 of 0.18 μ M (180 nM) for **Amiridin** against human butyrylcholinesterase (hBChE)[4].

Mechanism of Action: A Shared Path of Mixed-Type Inhibition

Both Tacrine and derivatives of **Amiridin** have been shown to exhibit a mixed-type reversible inhibition of acetylcholinesterase[1][5][6][7][9]. This mechanism implies that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (K_m) and its maximum reaction rate (V_{max}). This dual interaction is often attributed to the inhibitor's ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.





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